(R)-1-(4-Chlorophenyl)butan-1-amine

Catalog No.
S13332174
CAS No.
M.F
C10H14ClN
M. Wt
183.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-1-(4-Chlorophenyl)butan-1-amine

Product Name

(R)-1-(4-Chlorophenyl)butan-1-amine

IUPAC Name

(1R)-1-(4-chlorophenyl)butan-1-amine

Molecular Formula

C10H14ClN

Molecular Weight

183.68 g/mol

InChI

InChI=1S/C10H14ClN/c1-2-3-10(12)8-4-6-9(11)7-5-8/h4-7,10H,2-3,12H2,1H3/t10-/m1/s1

InChI Key

PLUVSGOQNUXJGX-SNVBAGLBSA-N

Canonical SMILES

CCCC(C1=CC=C(C=C1)Cl)N

Isomeric SMILES

CCC[C@H](C1=CC=C(C=C1)Cl)N

(R)-1-(4-Chlorophenyl)butan-1-amine, also known as 4-(4-chlorophenyl)butan-1-amine, is an organic compound characterized by its amine functional group and a butane backbone substituted with a para-chlorophenyl group. Its molecular formula is C10H14ClN, and it has a molecular weight of approximately 183.68 g/mol. The compound appears as a colorless to pale yellow liquid and is soluble in organic solvents.

Typical of amines. Notably, it can undergo:

  • Alkylation Reactions: It can react with alkyl halides to form more complex amines.
  • Acylation: This compound can also be acylated using acyl chlorides or anhydrides to form amides.
  • Reductive Amination: It can be synthesized from ketones or aldehydes via reductive amination processes.

These reactions often involve the use of catalysts or specific reaction conditions to optimize yields and selectivity .

(R)-1-(4-Chlorophenyl)butan-1-amine exhibits significant biological activity, particularly in the realm of pharmacology. It is known for its potential as a precursor in the synthesis of various pharmaceuticals, including those targeting neurological disorders. The compound may interact with neurotransmitter systems, although specific mechanisms of action require further investigation.

In vitro studies suggest that derivatives of this compound may exhibit activity against certain types of cancer cells and have implications in the development of antidepressants and anxiolytics .

Several methods exist for synthesizing (R)-1-(4-Chlorophenyl)butan-1-amine:

  • Reductive Amination: This method involves the reaction of 4-chlorobenzaldehyde with butan-1-amine in the presence of reducing agents such as sodium borohydride.
  • N-Alkylation: The compound can also be synthesized by the N-alkylation of primary amines using appropriate alkyl halides under basic conditions.
  • Catalytic Methods: Advanced catalytic methods involving transition metals have been explored to enhance yields and selectivity in the synthesis process .

(R)-1-(4-Chlorophenyl)butan-1-amine serves multiple applications:

  • Pharmaceutical Intermediate: It is widely used as an intermediate in the synthesis of various pharmaceuticals.
  • Research Chemical: The compound is utilized in academic and industrial research for studying amine reactivity and biological properties.
  • Building Block: It acts as a building block for synthesizing more complex molecules with potential therapeutic effects .

Interaction studies involving (R)-1-(4-Chlorophenyl)butan-1-amine focus on its binding affinity to various receptors, particularly those related to neurotransmission. Preliminary studies indicate that it may interact with serotonin and dopamine receptors, which are crucial for mood regulation and cognitive functions. Further research is necessary to elucidate these interactions fully and their implications for drug development .

Several compounds share structural similarities with (R)-1-(4-Chlorophenyl)butan-1-amine, which can be compared based on their functional groups, biological activity, and applications:

Compound NameStructureKey Features
(S)-1-(4-Chlorophenyl)butan-1-amineC10H14ClNEnantiomer with potentially different activity
4-(3-Chlorophenyl)butan-1-amineC10H14ClNSimilar structure but different chlorophenyl position
4-(4-Bromophenyl)butan-1-amineC10H14BrNHalogen substitution affects reactivity
(R)-1-(Phenyl)butan-1-amineC9H13NLacks halogen; different biological properties

The uniqueness of (R)-1-(4-Chlorophenyl)butan-1-amine lies in its specific substitution pattern, which influences both its chemical reactivity and biological activity compared to other similar compounds .

XLogP3

2.7

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

183.0814771 g/mol

Monoisotopic Mass

183.0814771 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

Explore Compound Types